(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone
CAS No.: 2034459-03-3
Cat. No.: VC7186511
Molecular Formula: C21H19ClN2O4S
Molecular Weight: 430.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034459-03-3 |
|---|---|
| Molecular Formula | C21H19ClN2O4S |
| Molecular Weight | 430.9 |
| IUPAC Name | [7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
| Standard InChI | InChI=1S/C21H19ClN2O4S/c22-17-9-5-4-8-16(17)20-10-11-24(12-13-29(20,26)27)21(25)18-14-19(28-23-18)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2 |
| Standard InChI Key | RHMOXJMKSBTHEH-UHFFFAOYSA-N |
| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Introduction
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O₄S |
| Molecular Weight | Approximately 390.84 g/mol |
| Functional Groups | Chlorophenyl, Isoxazole, Thiazepane |
| Classification | Heterocyclic compound |
Synthesis
The synthesis of this compound involves multi-step organic reactions requiring precise control over conditions to ensure high yield and purity. Typical methods include:
-
Formation of the Thiazepane Ring:
-
This step involves cyclization reactions to generate the seven-membered thiazepane ring with a dioxido group.
-
-
Attachment of Substituents:
-
The chlorophenyl group is introduced via electrophilic substitution.
-
The isoxazole moiety is added through condensation reactions involving nitriles and hydroxylamines.
-
-
Final Coupling:
-
The methanone bridge connects the two main fragments through carbon-carbon bond formation.
-
These steps often require catalysts and specific solvents to optimize reaction conditions.
Chemical Reactivity:
-
The presence of electron-withdrawing groups (chlorine) enhances its stability.
-
The isoxazole moiety may undergo nucleophilic attack under specific conditions.
Biological Significance
Compounds with similar structures are known for their diverse pharmacological activities, including:
-
Antimicrobial Effects:
-
The thiazepane ring has been associated with antibacterial and antifungal properties.
-
-
Anti-inflammatory Activity:
-
Isoxazole derivatives often exhibit inhibition of inflammatory mediators such as COX enzymes.
-
-
Potential as CNS Agents:
-
The structural resemblance to other CNS-active molecules suggests possible interaction with neurotransmitter receptors or enzymes.
-
Applications
This compound has potential applications in medicinal chemistry due to its unique structure:
-
Drug Discovery:
-
It can serve as a lead compound for designing drugs targeting infections or inflammatory diseases.
-
-
Material Science:
-
The heterocyclic framework may find use in developing advanced materials with specific electronic or optical properties.
-
-
In Silico Studies:
-
Computational docking studies can predict its binding affinity to biological targets such as enzymes or receptors.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume